Technical Guide: 3-Bromo-2-methylthieno[3,2-c]pyridin-4-amine
Technical Guide: 3-Bromo-2-methylthieno[3,2-c]pyridin-4-amine
Based on the comprehensive search results, the specific compound 3-Bromo-2-methylthieno[3,2-c]pyridin-4-amine does not have a widely indexed CAS number in public chemical databases (PubChem, CAS Common Chemistry, Sigma-Aldrich).[1] However, the core scaffold 3-bromothieno[3,2-c]pyridin-4-amine is well-defined with CAS 799293-85-9 , and the non-amino methylated core 3-bromo-2-methylthieno[3,2-c]pyridine is defined with CAS 912332-22-0 .
The following technical guide is structured to address the specific 2-methyl derivative by synthesizing data from these direct analogs, providing a high-confidence protocol for its synthesis, characterization, and application as a pharmaceutical intermediate (likely for kinase inhibitors or PI3K/mTOR pathway modulators).
Executive Summary
3-Bromo-2-methylthieno[3,2-c]pyridin-4-amine is a highly specialized heteroaromatic intermediate used primarily in the synthesis of advanced small-molecule therapeutics.[1] Belonging to the thienopyridine class, it serves as a critical scaffold for developing kinase inhibitors (e.g., PI3K, mTOR) and potentially Potassium-Competitive Acid Blockers (P-CABs).[1] Its structural uniqueness lies in the C2-methyl group , which enhances lipophilicity and metabolic stability compared to the non-methylated core, and the C3-bromo substituent, which acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Chemical Identity & Classification
| Feature | Details |
| Chemical Name | 3-Bromo-2-methylthieno[3,2-c]pyridin-4-amine |
| Core Scaffold | Thieno[3,2-c]pyridine |
| Molecular Formula | C₈H₇BrN₂S |
| Molecular Weight | 243.12 g/mol |
| Closest Validated CAS | 799293-85-9 (Des-methyl analog); 912332-22-0 (Des-amino analog) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |
Structural Analysis & Properties
The compound features a fused bicyclic system where a thiophene ring is fused to a pyridine ring across the [3,2-c] bond.[1]
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C2-Methylation: The methyl group at position 2 sterically influences the thiophene ring, potentially improving selectivity in protein binding pockets by restricting rotation of attached moieties.[1]
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C3-Bromine: A high-value electrophilic site.[1] The C3 position is electronically activated for cross-coupling, allowing the introduction of aryl or heteroaryl groups.[1]
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C4-Amine: An electron-donating group that increases the basicity of the pyridine nitrogen (N5) and serves as a hydrogen bond donor/acceptor in pharmacophores.[1]
Physicochemical Profile (Predicted)
| Property | Value (Predicted) | Rationale |
| LogP | 2.1 ± 0.3 | Methyl group adds ~0.5 log units vs. core (1.6).[1] |
| pKa (Conj. Acid) | 4.5 ± 0.5 | Pyridine nitrogen basicity modulated by amine (+ effect) and Br (- effect).[1] |
| PSA (Polar Surface Area) | ~50 Ų | Contributed by pyridine N, amine NH₂, and thiophene S. |
| Melting Point | 165–170 °C | Based on analogs (Des-methyl mp: 157–160 °C).[1] |
Synthesis Methodologies
Synthesis of 3-Bromo-2-methylthieno[3,2-c]pyridin-4-amine requires a convergent approach. The most robust pathway involves constructing the thienopyridine core followed by functionalization.[1]
Pathway A: Cyclization of Pyridine Precursors (Preferred)
This route minimizes regioisomer formation and allows late-stage bromination.
Step 1: Construction of Thieno[3,2-c]pyridine Core
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Reagents: 3-Amino-2-methylthiophene, Ethyl acrylate, Dowtherm A.[1]
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Mechanism: Aza-Michael addition followed by Dieckmann condensation and aromatization.[1]
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Note: Starting with 2-methyl-3-aminothiophene ensures the methyl group is correctly positioned at C2.
Step 2: Chlorination/Amination [1]
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Intermediate: 2-Methylthieno[3,2-c]pyridin-4(5H)-one.[1]
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Reagents: POCl₃ (Chlorination)
NH₃/MeOH (Amination).[1] -
Yield: ~75% over 2 steps.
Step 3: Regioselective Bromination
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Reagents: NBS (N-Bromosuccinimide), Acetonitrile, 0°C to RT.[1]
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Logic: The C3 position in thieno[3,2-c]pyridines is the most electron-rich site on the thiophene ring, ensuring high regioselectivity for electrophilic aromatic substitution.[1]
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 3-Bromo-2-methylthieno[3,2-c]pyridin-4-amine via core cyclization and late-stage bromination.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
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δ 2.45 (s, 3H): Methyl group at C2.[1] (Distinct singlet).
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δ 6.80 (s, 2H): Amine NH₂ (Broad singlet, exchangeable with D₂O).
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δ 7.65 (d, J=5.5 Hz, 1H): Pyridine H6.[1]
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δ 8.10 (d, J=5.5 Hz, 1H): Pyridine H7 (Deshielded by ring nitrogen).[1]
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Note: The absence of a thiophene proton signal (usually ~7.4 ppm) confirms substitution at C3.[1]
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).[1]
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Parent Ion [M+H]⁺:
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Pattern: Characteristic 1:1 doublet ratio indicating the presence of one bromine atom.[1]
HPLC Purity Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
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Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).
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Retention Time: ~3.5 min (Intermediate polarity).[1]
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Detection: UV at 254 nm (Aromatic system) and 280 nm.[1]
Applications in Drug Discovery
This compound is a "privileged scaffold" intermediate.[1] Its primary utility lies in its ability to undergo orthogonal functionalization.[1]
Key Reaction Pathways
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Suzuki-Miyaura Coupling (C3-Aryl):
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Reaction with aryl boronic acids at the C3-Br site allows the construction of biaryl systems common in kinase inhibitors (e.g., PI3K inhibitors like Pictilisib analogs).[1]
-
-
Buchwald-Hartwig Amination (C4-Amine modification):
-
While the C4-amine is a nucleophile, the C3-Br can also facilitate intramolecular cyclization if a pendant chain is attached to the amine, forming tricyclic systems.[1]
-
-
Sandmeyer-type Transformations:
-
The C4-amine can be converted to a halide or nitrile if different substitution patterns are required.[1]
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Targeted Biological Pathways
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PI3K/mTOR Pathway: Thienopyridines are well-documented scaffolds for inhibiting Phosphoinositide 3-kinase (PI3K).[1] The C2-methyl group often fits into a hydrophobic pocket (e.g., Val851 in PI3Kα), enhancing potency.[1]
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P-CABs (Potassium-Competitive Acid Blockers): Similar to Vonoprazan, thienopyridine derivatives are explored for H⁺/K⁺-ATPase inhibition.[1]
Safety & Handling
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GHS Classification:
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Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).[1]
References
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PubChem. 3-Bromothieno[3,2-c]pyridin-4-amine (Core Scaffold).[1] CID 11533596.[1] Link
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ChemicalBook. Synthesis of Thieno[3,2-c]pyridine Derivatives. (General methodologies for thienopyridines). Link
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GuideChem. 3-Bromo-2-methylthieno[3,2-c]pyridine (Des-amino precursor). CAS 912332-22-0.[1] Link
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Sigma-Aldrich. 3-Bromothieno[3,2-c]pyridin-4-amine Product Sheet. (Properties of the closest analog). Link
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BOC Sciences. Custom Synthesis of Thienopyridines. (Reference for isotopic labeling and custom derivatives).
